depudecin depudecin Depudecin is a polyketide obtained from the fungus Alternaria brassicicola and having a highly unusual structure of an 11-carbon chain containing two epoxides and six stereogenic centres. It is an inhibitor of histone deacetylase (HDAC) both in vivo and in vitro and also exhibits anti-angiogenic activity. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and a fungal metabolite.
(-)-Depudecin is a natural product found in Xylaria and Alternaria brassicicola with data available.
Depudecin is depudecin is a fungal metabolite that reverts the rounded phenotype of NIH 3T3 fibroblasts transformed with v-ras and v-src oncogenes to the flattened phenotype of the non-transformed parental cells. The mechanism of de-transformation induced by this agent had not been determined. However, depudecin has been demonstrated to inhibit histone deacetylase (HDAC) activity effectively both in vivo and in vitro.
Brand Name: Vulcanchem
CAS No.: 139508-73-9
VCID: VC21176014
InChI: InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10+,11+/m1/s1
SMILES: CC(C1C(O1)C=CC2C(O2)C(C=C)O)O
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol

depudecin

CAS No.: 139508-73-9

Cat. No.: VC21176014

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

depudecin - 139508-73-9

Specification

Description Depudecin is a polyketide obtained from the fungus Alternaria brassicicola and having a highly unusual structure of an 11-carbon chain containing two epoxides and six stereogenic centres. It is an inhibitor of histone deacetylase (HDAC) both in vivo and in vitro and also exhibits anti-angiogenic activity. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and a fungal metabolite.
(-)-Depudecin is a natural product found in Xylaria and Alternaria brassicicola with data available.
Depudecin is depudecin is a fungal metabolite that reverts the rounded phenotype of NIH 3T3 fibroblasts transformed with v-ras and v-src oncogenes to the flattened phenotype of the non-transformed parental cells. The mechanism of de-transformation induced by this agent had not been determined. However, depudecin has been demonstrated to inhibit histone deacetylase (HDAC) activity effectively both in vivo and in vitro.
CAS No. 139508-73-9
Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
IUPAC Name (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol
Standard InChI InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10+,11+/m1/s1
Standard InChI Key DLVJMFOLJOOWFS-INMLLLKOSA-N
Isomeric SMILES C[C@H]([C@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O
SMILES CC(C1C(O1)C=CC2C(O2)C(C=C)O)O
Canonical SMILES CC(C1C(O1)C=CC2C(O2)C(C=C)O)O

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